molecular formula C6H8F2O3 B13605385 Difluoro-(tetrahydro-furan-3-yl)-acetic acid CAS No. 1781025-79-3

Difluoro-(tetrahydro-furan-3-yl)-acetic acid

Cat. No.: B13605385
CAS No.: 1781025-79-3
M. Wt: 166.12 g/mol
InChI Key: ZYFGRURIQBHJFR-UHFFFAOYSA-N
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Description

Difluoro-(tetrahydro-furan-3-yl)-acetic acid is an organic compound characterized by a tetrahydrofuran ring substituted with two fluorine atoms and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro-(tetrahydro-furan-3-yl)-acetic acid typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions. For example, 3-hydroxytetrahydrofuran can be prepared via cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane.

    Introduction of Fluorine Atoms:

    Acetic Acid Moiety Addition: The acetic acid group can be introduced through various carboxylation reactions, often involving the use of thionyl chloride and methylamine dissolved in tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Difluoro-(tetrahydro-furan-3-yl)-acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Difluoro-(tetrahydro-furan-3-yl)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of difluoro-(tetrahydro-furan-3-yl)-acetic acid involves its interaction with molecular targets and pathways. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Difluoro-(tetrahydro-furan-3-yl)-methyl-phosphonic acid diethyl ester
  • 3-oxo-octanoic acid (2-oxo-tetrahydro-furan-3-yl)-amide

Uniqueness

Difluoro-(tetrahydro-furan-3-yl)-acetic acid is unique due to its specific combination of a tetrahydrofuran ring, fluorine atoms, and an acetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

1781025-79-3

Molecular Formula

C6H8F2O3

Molecular Weight

166.12 g/mol

IUPAC Name

2,2-difluoro-2-(oxolan-3-yl)acetic acid

InChI

InChI=1S/C6H8F2O3/c7-6(8,5(9)10)4-1-2-11-3-4/h4H,1-3H2,(H,9,10)

InChI Key

ZYFGRURIQBHJFR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(C(=O)O)(F)F

Origin of Product

United States

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